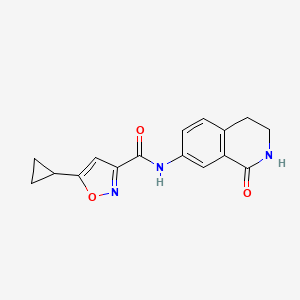

5-cyclopropyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c20-15-12-7-11(4-3-9(12)5-6-17-15)18-16(21)13-8-14(22-19-13)10-1-2-10/h3-4,7-8,10H,1-2,5-6H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALMDTJEBRBLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=CC4=C(CCNC4=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction of nitrile oxides with olefins to form the isoxazole ring . The reaction conditions often include the use of catalysts such as AuCl3 or CuCl, and the reactions are carried out under moderate temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields. For example, the use of microwave irradiation can significantly shorten the reaction time to 15-20 minutes at 110°C . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the isoxazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-cyclopropyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Sulfamethoxazole: An antibiotic with an isoxazole ring.

Muscimol: A GABAA receptor agonist with an isoxazole structure.

Ibotenic Acid: A neurotoxin with an isoxazole core.

Parecoxib: A COX2 inhibitor with an isoxazole moiety.

Leflunomide: An immunosuppressant with an isoxazole ring.

Uniqueness

5-cyclopropyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and the tetrahydroisoquinoline moiety. These features may confer distinct biological activities and make it a valuable compound for drug discovery and development.

Biological Activity

5-Cyclopropyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-3-carboxamide is a complex organic compound belonging to the class of isoxazole derivatives. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Formula : C16H15N3O3

IUPAC Name : this compound

The synthesis of this compound typically involves several steps starting from readily available precursors. A common method includes the cycloaddition reaction of nitrile oxides with olefins to form the isoxazole ring. Recent advancements have introduced microwave-assisted synthesis to enhance yield and reduce reaction time significantly.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism involves:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in glioma cells, leading to reduced cell viability.

Table 1 summarizes the IC50 values for different cancer cell lines treated with this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG (Glioma) | 0.5 | Apoptosis induction and cell cycle arrest |

| MCF-7 (Breast) | 0.8 | Apoptosis induction |

| A549 (Lung) | 0.6 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest it possesses significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It has potential interactions with receptors that regulate apoptosis and cell survival pathways.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Glioma Cells : A study conducted on U87MG glioma cells reported that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 48 hours of exposure.

- Antibacterial Activity Assessment : In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.